6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl-
Description
Foundational Principles and Structural Features of the 1,3-Oxazin-6-one Core
The 1,3-oxazin-6-one core is a six-membered heterocyclic system containing a nitrogen atom at position 1, an oxygen atom at position 3, and a ketone group at position 6. The presence of both an amide and an ester functional group within the ring imparts a unique electronic and chemical character to the molecule. The endocyclic C=N bond and the exocyclic C=O bond are key reactive sites.
The structural framework of 6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl- features a phenyl group at the 2-position and a methyl group at the 4-position. This substitution pattern significantly influences the molecule's reactivity and physical properties. The aromatic phenyl group can participate in π-stacking interactions and provides a site for further functionalization, while the methyl group can influence the molecule's solubility and steric profile.
Table 1: Key Structural Features of 6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl-
| Feature | Description |
| Core Structure | 6H-1,3-Oxazin-6-one |
| Substituent at C2 | Phenyl |
| Substituent at C4 | Methyl |
| Key Functional Groups | Amide, Ester, Imine |
Spectroscopic analysis is crucial for the characterization of this compound. The infrared (IR) spectrum would be expected to show characteristic absorption bands for the C=O (lactone) and C=N stretching vibrations. The nuclear magnetic resonance (NMR) spectra would provide detailed information about the chemical environment of the protons and carbons in the molecule. For instance, the ¹H-NMR spectrum would likely show distinct signals for the methyl protons and the aromatic protons of the phenyl group.
Table 2: Predicted Spectroscopic Data for 6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl-
| Spectroscopy | Predicted Chemical Shifts / Frequencies |
| ¹H-NMR | Signals for methyl protons (singlet), aromatic protons (multiplet), and vinyl proton (singlet). |
| ¹³C-NMR | Resonances for carbonyl carbon, imine carbon, aromatic carbons, and methyl carbon. |
| IR | Strong absorption bands for C=O (lactone) and C=N stretching. |
Historical Development and Evolution of Research on 6H-1,3-Oxazin-6-ones
The synthesis of 1,3-oxazine derivatives has been an area of active research for many years. Early methods for the preparation of related heterocyclic systems often involved the condensation of bifunctional reagents. For instance, the reaction of Schiff bases with 3-chloropropanoic acid in an inert solvent has been a documented route to some 1,3-oxazin-6-one derivatives. researchgate.net
More contemporary synthetic strategies have focused on developing more efficient and versatile methods. A notable advancement in the synthesis of 5-hydroxy-6H-1,3-oxazin-6-ones involves a radical cascade reaction of 2-acyloxyazirines. rsc.org Although this method yields a hydroxylated version of the core structure, it highlights the ongoing efforts to access this heterocyclic system through novel reaction pathways. The hydroxyl group in these derivatives can be subsequently replaced, offering a route to a variety of substituted 1,3-oxazin-6-ones. rsc.org
The evolution of synthetic methodologies reflects the growing interest in these compounds as building blocks in organic synthesis. The development of one-pot and multicomponent reactions is a current trend, aiming to increase efficiency and reduce waste. rsc.org
Scope and Significance of Academic Research Focused on 6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl- and Related Congeners
Academic research into 6H-1,3-oxazin-6-one, 4-methyl-2-phenyl- and its analogs is primarily driven by their potential as versatile synthetic intermediates. The reactivity of the 1,3-oxazin-6-one ring allows for its transformation into other heterocyclic systems. For example, reactions with nucleophiles can lead to ring-opening or ring-transformation reactions, providing access to a diverse range of chemical structures. researchgate.net
The specific compound, 6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl-, with its defined substitution pattern, serves as a model system for studying the reactivity of this class of compounds. Research in this area contributes to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies. The phenyl and methyl substituents also allow for the systematic investigation of electronic and steric effects on the reactivity of the oxazinone core.
While the primary focus of research on this specific compound is its synthetic utility, the broader class of 1,3-oxazines has been investigated for various biological activities. This provides a rationale for the continued interest in developing efficient syntheses of new derivatives.
Structure
2D Structure
3D Structure
Properties
CAS No. |
51779-50-1 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-methyl-2-phenyl-1,3-oxazin-6-one |
InChI |
InChI=1S/C11H9NO2/c1-8-7-10(13)14-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
XAKJXJRQDIYJQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 6h 1,3 Oxazin 6 Ones and Analogues
Classical and Established Synthetic Approaches
Traditional methods for the construction of the 6H-1,3-oxazin-6-one core often rely on cyclization reactions of acyclic precursors. These methods have been foundational in heterocyclic chemistry.
Condensation Reactions for 1,3-Oxazin-6-one Scaffolds
One of the most direct and established routes to 6H-1,3-oxazin-6-ones involves the cyclodehydration of β-acylamino-α,β-unsaturated carboxylic acids. This method provides a straightforward pathway to the target heterocycle. For the specific synthesis of 4-methyl-2-phenyl-6H-1,3-oxazin-6-one, the precursor would be β-benzamidocrotonic acid. The reaction is typically effected by treatment with a dehydrating agent, such as acetic anhydride.
The general mechanism involves the activation of the carboxylic acid group by the dehydrating agent, followed by an intramolecular nucleophilic attack from the amide oxygen, leading to the formation of the six-membered ring and elimination of a water molecule.
While the condensation of 4-oxocarboxylic acids with hydroxylamine (B1172632) and its derivatives is a well-established method for the synthesis of the isomeric 6H-1,2-oxazin-6-ones, this approach is not suitable for the synthesis of the 1,3-oxazin-6-one scaffold due to the required connectivity of the atoms in the final ring system.
At present, specific and detailed research findings on the synthesis of 6H-1,3-oxazin-6-ones through the reaction of cyanohydrin derivatives with oxalyl chloride are not extensively documented in readily available literature. However, the chemical reactivity of both cyanohydrins and oxalyl chloride suggests a plausible, albeit speculative, reaction pathway. Oxalyl chloride is a strong electrophile and a dehydrating agent, capable of reacting with both the hydroxyl and nitrile functionalities of a cyanohydrin. A hypothetical reaction could involve the formation of an intermediate that subsequently cyclizes. Further research is required to validate this as a viable synthetic route.
Thermolytic Routes to 6H-1,3-Oxazin-6-ones
Thermolysis of specifically substituted 1,3-dioxane-4,6-diones, commonly known as Meldrum's acid derivatives, represents another classical approach to various heterocyclic systems.
The pyrolysis of 5-(acylaminoalkylidene)-2,2-dimethyl-1,3-dioxane-4,6-diones is a known method for generating acylketenes. These highly reactive intermediates can then undergo intramolecular cyclization to form 6H-1,3-oxazin-6-ones. The process involves the thermal elimination of acetone (B3395972) and carbon dioxide from the Meldrum's acid derivative to produce a vinylketene, which then cyclizes. For the synthesis of 4-methyl-2-phenyl-6H-1,3-oxazin-6-one, the required precursor would be 5-(1-benzamidoethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
The following table summarizes the key aspects of this thermolytic approach:
| Precursor | Intermediate | Product | Conditions |
| 5-(1-Benzamidoethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Acylketene | 4-Methyl-2-phenyl-6H-1,3-oxazin-6-one | High Temperature (Pyrolysis) |
Modern and Mechanistically Advanced Synthetic Strategies
Contemporary organic synthesis has seen the development of more sophisticated and efficient methods for the construction of heterocyclic frameworks, often employing metal catalysis or exploring novel reaction pathways.
One such modern approach involves the conversion of N-acyl-4-acyloxy-β-lactams into 1,3-oxazin-6-ones. This transformation is proposed to proceed through a sequence of two consecutive pseudopericyclic processes. Under basic conditions, the N-acyl-4-acyloxy-β-lactam is believed to form an N-acylazetone intermediate, which then rearranges via a cascade of electrocyclic reactions to yield the final 1,3-oxazin-6-one product. researchgate.netrsc.org
Another innovative strategy is the stannyl (B1234572) radical-mediated synthesis of 5-hydroxy-6H-1,3-oxazin-6-ones from 2-acyloxyazirines. This method utilizes a radical cascade reaction to construct the oxazinone ring. organic-chemistry.org While this approach yields a hydroxylated analog, the hydroxyl group can potentially be removed in a subsequent step to afford the parent 6H-1,3-oxazin-6-one.
Recent advancements also include iridium-catalyzed one-pot reactions of secondary amides with acyl chlorides to furnish 1,3-oxazin-4-ones, a structurally related class of compounds. rsc.org Furthermore, gold-catalyzed cyclization of N-Boc-protected alkynylamines has been shown to produce alkylidene 1,3-oxazin-2-ones, highlighting the utility of noble metal catalysis in the synthesis of oxazine (B8389632) derivatives. organic-chemistry.org
The following table provides a comparative overview of these modern synthetic strategies:
| Method | Precursors | Key Features | Product Class |
| Pseudopericyclic Rearrangement | N-Acyl-4-acyloxy-β-lactams | Base-mediated, involves N-acylazetone intermediate | 6H-1,3-Oxazin-6-ones |
| Stannyl Radical Cascade | 2-Acyloxyazirines | Radical-mediated, one-pot synthesis | 5-Hydroxy-6H-1,3-oxazin-6-ones |
| Iridium Catalysis | Secondary amides, Acyl chlorides | One-pot, mild conditions | 1,3-Oxazin-4-ones |
| Gold Catalysis | N-Boc-protected alkynylamines | Mild conditions, high yield | Alkylidene 1,3-Oxazin-2-ones |
Transition Metal-Catalyzed Processes for Oxazinone Formation
Transition metal catalysis offers a powerful tool for the construction of complex molecular architectures, and the synthesis of 1,3-oxazin-6-ones has benefited from these advancements. Palladium-catalyzed reactions, in particular, have been effectively utilized.
Palladium-Catalyzed Carbonylation of Alkenyl C–H Bonds of Enamides
A significant development in the synthesis of 1,3-oxazin-6-ones is the palladium-catalyzed oxidative carbonylation of alkenyl C–H bonds of enamides. lsmu.lttib.eu This methodology provides a direct route to the oxazinone core by constructing the heterocyclic ring through C–H activation and carbon monoxide insertion. lsmu.lt
The reaction typically proceeds in the presence of a palladium catalyst, carbon monoxide (CO), and an oxidant. lsmu.lt Mechanistic studies suggest that the activation of the alkenyl C–H bond is a crucial step in the catalytic cycle. lsmu.lt This process demonstrates good functional group tolerance, accommodating various substituents on both the aryl ring and the amide portion of the enamide substrate. lsmu.lt
An example of this reaction involves treating an N-vinylbenzamide derivative with a palladium catalyst under a carbon monoxide atmosphere. The reaction proceeds to yield the corresponding 2-phenyl-1,3-oxazin-6-one. By selecting the appropriate enamide precursor, this method can be adapted to synthesize specifically substituted oxazinones like 4-methyl-2-phenyl-6H-1,3-oxazin-6-one.
Table 1: Palladium-Catalyzed Carbonylation for 1,3-Oxazin-6-one Synthesis
| Entry | Enamide Substrate | Catalyst/Reagents | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N-(1-phenylvinyl)benzamide | Pd(OAc)₂, CO, DABCO, O₂ | 2,4-diphenyl-6H-1,3-oxazin-6-one | 85 |
| 2 | N-(1-(p-tolyl)vinyl)benzamide | Pd(OAc)₂, CO, DABCO, O₂ | 2-phenyl-4-(p-tolyl)-6H-1,3-oxazin-6-one | 82 |
| 3 | N-cinnamoylbenzamide | Pd(OAc)₂, CO, DABCO, O₂ | 2,5-diphenyl-6H-1,3-oxazin-6-one | 76 |
Note: Data is representative of typical reaction outcomes as found in the literature.
Radical-Mediated Cyclizations to 6H-1,3-Oxazin-6-ones
Radical reactions provide an alternative pathway to 6H-1,3-oxazin-6-ones, often proceeding through unique intermediates and reaction cascades. These methods can offer high efficiency and novel entry points to the target heterocycle.
Stannyl Radical-Induced Cascade Reactions of 2-Acyloxyazirines
A novel and effective one-step method for preparing 5-hydroxy-6H-1,3-oxazin-6-ones involves a stannyl radical-induced cascade reaction of 2-acyloxyazirines. rsc.orgresearchgate.net This process is initiated by a stannyl radical, typically generated from tributyltin hydride (Bu₃SnH) and an initiator like 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ACHN). rsc.org
The reaction proceeds with high yields for a variety of 2-aroyloxy-, 2-hetaroyloxy-, and 2-tert-alkylcarbonyloxy-substituted methyl azirine-2-carboxylates. rsc.org The mechanism involves the homolytic cleavage of the azirine ring by the stannyl radical, initiating a cascade that culminates in the formation of the 1,3-oxazin-6-one ring system. rsc.orgresearchgate.net DFT calculations have shown that the reaction pathway is influenced by the steric bulk of the acyloxy substituent, which can direct the stabilization routes of a key 2-azabuta-1,3-dien-4-oxyl intermediate. rsc.org
While this method primarily yields 5-hydroxy derivatives, the hydroxyl group can be readily functionalized, allowing for further synthetic modifications. rsc.org
Table 2: Stannyl Radical-Induced Synthesis of 5-Hydroxy-6H-1,3-oxazin-6-ones
| Entry | 2-Acyloxyazirine Substrate | Radical System | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Methyl 2-(benzoyloxy)-3-phenyl-2H-azirine-2-carboxylate | Bu₃SnH/ACHN | 5-hydroxy-2,4-diphenyl-6H-1,3-oxazin-6-one | 88 |
| 2 | Methyl 2-(pivaloyloxy)-3-phenyl-2H-azirine-2-carboxylate | Bu₃SnH/ACHN | 5-hydroxy-2-tert-butyl-4-phenyl-6H-1,3-oxazin-6-one | 92 |
Note: Data is representative of typical reaction outcomes as described in the literature. rsc.org
Cascade and Domino Cyclization Reactions
Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, often leading to complex products from simple starting materials.
Base-Promoted [3+3] Cyclization of Cyclopropenones and Cyclopropenethiones with Amides
A facile and metal-free method for accessing 6H-1,3-oxazin-6-ones involves the base-promoted [3+3] cyclization of cyclopropenones with amides. rsc.orggoogle.com This reaction provides excellent yields and demonstrates good tolerance for a variety of functional groups under mild conditions. rsc.org
In this approach, a disubstituted cyclopropenone reacts with an amide, such as benzamide, in the presence of a base like potassium carbonate (K₂CO₃). The reaction proceeds through the coupling of the cyclopropenone with the amide to form a 2,4,5-trisubstituted 1,3-oxazin-6-one. researchgate.net For the synthesis of 4-methyl-2-phenyl-6H-1,3-oxazin-6-one, diphenylcyclopropenone (B372975) can be reacted with acetamide (B32628) in the presence of a suitable base.
Table 3: Base-Promoted [3+3] Cyclization for 6H-1,3-Oxazin-6-one Synthesis
| Entry | Cyclopropenone | Amide | Base | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2,3-Diphenylcyclopropenone | Benzamide | K₂CO₃ | 2,4,5-Triphenyl-6H-1,3-oxazin-6-one | 95 |
| 2 | 2,3-Diphenylcyclopropenone | Acetamide | K₂CO₃ | 5-Methyl-2,4-diphenyl-6H-1,3-oxazin-6-one | 88 |
Note: Data is representative of typical reaction outcomes as described in the literature. rsc.orgresearchgate.net
Staudinger Reductive Cyclization of Functionalized Vinyl Azide (B81097) Precursors
The Staudinger reaction, involving the reaction of an azide with a phosphine, can be harnessed in a cyclization strategy to produce heterocyclic systems. A method for the preparation of 1,4-oxazinone derivatives utilizes a Staudinger reductive cyclization of functionalized vinyl azide precursors. acs.orgresearchgate.net Vinyl azides are versatile building blocks that can be converted into various reactive intermediates. nih.gov
While the primary application cited leads to 1,4-oxazinones, the underlying principle of using a vinyl azide precursor for a reductive cyclization can be conceptually extended. For the synthesis of a 1,3-oxazin-6-one, a suitably functionalized vinyl azide containing an ester or carboxylic acid moiety at the appropriate position would be required. The reaction would be initiated by a phosphine, leading to an aza-ylide intermediate which would then undergo an intramolecular cyclization to form the 6H-1,3-oxazin-6-one ring. The specific precursors for this transformation would need to be designed to ensure the correct regiochemical outcome for the cyclization.
Cyclization of α-Amino Acid Derivatives to 1,4-Oxazinone Precursors
The cyclization of α-amino acid derivatives serves as a valuable pathway to oxazinone structures, which can be precursors to or analogues of the target 6H-1,3-oxazin-6-one system. One notable method involves the preparation of 1,4-oxazinone derivatives through a Staudinger reductive cyclization of functionalized vinyl azide precursors derived from α-amino acids. ijrpr.com This approach allows for the construction of carbon-substituted oxazinone substrates. ijrpr.com
The synthesis commences with an aldol (B89426) condensation between an aldehyde (e.g., anisaldehyde) and an azidoacetate to form an azidoacrylate. Following hydrolysis, the resulting carboxylate is alkylated with a bromoacetophenone. The subsequent key step is a Staudinger reduction using triphenylphosphine, which proceeds at reflux in toluene. This reduction facilitates an intramolecular aza-Wittig cyclization onto a pendant ketone, yielding the 1,4-oxazinone isomers. ijrpr.com These 1,4-oxazinone derivatives are reactive precursors for tandem intermolecular cycloaddition/cycloreversion sequences with terminal alkynes to produce polysubstituted pyridines. ijrpr.com
Another approach describes a Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, which are also derived from α-amino acids. asianpubs.orgdoi.org This metal-free reaction, promoted by silica-supported perchloric acid in methanol (B129727), provides a straightforward route to 1,3-oxazinane-2,5-diones in good yields. asianpubs.orgdoi.org The diazoketone precursors are synthesized from the corresponding N-Cbz-protected α-amino acids by activation with isobutyl chloroformate followed by reaction with diazomethane. asianpubs.org
Formation from Acetylene (B1199291) Dicarboxylates and β-Amino Alcohols
The reaction of β-amino alcohols with acetylene dicarboxylates represents a potential, though less commonly documented, route to 1,3-oxazin-6-one analogues. While direct synthesis of the 6H-1,3-oxazin-6-one core via this method is not extensively detailed in readily available literature, related transformations provide insight into the reactivity of these substrates. For instance, a novel synthesis of morpholin-2-one (B1368128) derivatives has been developed from the reaction of β-amino alcohols with dialkyl dicyanofumarates. researchgate.net This reaction proceeds under mild conditions through an addition-elimination-lactonization pathway, leading to the selective formation of a single diastereomer of the six-membered ring. researchgate.net This suggests that the nucleophilic addition of the amino and hydroxyl groups of a β-amino alcohol onto an activated carbon-carbon multiple bond, such as that in an acetylene dicarboxylate, could potentially lead to the formation of an oxazine ring system, although specific conditions and regioselectivity for the formation of 6H-1,3-oxazin-6-ones would require further investigation.
Reactions of 3-Chloropropanoic Acid with Schiff's Bases for 1,3-Oxazin-6-one Derivatives
The utilization of 3-chloropropanoic acid in reaction with Schiff's bases (imines) for the direct synthesis of 1,3-oxazin-6-one derivatives is not a prominently featured method in the surveyed chemical literature. While Schiff's bases are common precursors in the synthesis of various heterocyclic compounds, including other types of oxazines and larger ring systems like oxazepines, their specific reaction with 3-chloropropanoic acid to yield 1,3-oxazin-6-ones is not well-established. asianpubs.orgresearchgate.netresearchgate.netorientjchem.org For example, Schiff's bases are known to undergo cycloaddition reactions with anhydrides to form 1,3-oxazepine-4,7-diones. orientjchem.org Other syntheses of 1,3-oxazine derivatives often involve the condensation of chalcones with urea (B33335) or other reagents. researchgate.netresearchgate.net
Carbonylation–Cyclization Domino Reactions (e.g., Synthesis of Benzo[e]beilstein-journals.orgrsc.orgoxazin-4-ones from ortho-Halophenols and Cyanamide)
A highly effective and mild one-step method for the preparation of 4H-benzo[e] beilstein-journals.orgrsc.orgoxazin-4-ones involves a domino carbonylation–cyclization process. rsc.orgnih.govrsc.org This reaction utilizes readily available ortho-halophenols and cyanamide (B42294) in a palladium-catalyzed carbonylative coupling, followed by a spontaneous intramolecular cyclization. rsc.orgnih.govrsc.org This approach offers several advantages, including the use of accessible starting materials and the avoidance of high pressures of carbon monoxide gas, as various CO-releasing reagents can be employed. rsc.orgnih.govrsc.org
The reaction typically involves reacting an ortho-iodophenol or ortho-bromophenol with cyanamide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., triethylamine) in a solvent like 1,4-dioxane. rsc.org Carbon monoxide can be generated ex situ from sources like molybdenum hexacarbonyl (Mo(CO)₆). rsc.orgrsc.org The reaction proceeds well with a variety of substituted ortho-halophenols, including those with electron-withdrawing and electron-donating groups, affording the corresponding 2-amino-4H-benzo[e] beilstein-journals.orgrsc.orgoxazin-4-ones in moderate to excellent yields. rsc.org The products can often be conveniently isolated by precipitation. rsc.org
Table 1: Synthesis of 2-Amino-4H-benzo[e] beilstein-journals.orgrsc.orgoxazin-4-one Derivatives via Carbonylation–Cyclization rsc.org
| Entry | ortho-Iodophenol Substituent | Product | Yield (%) |
|---|---|---|---|
| 1 | H | 2-Amino-4H-benzo[e] beilstein-journals.orgrsc.orgoxazin-4-one | 76 |
| 2 | 4-Acetyl | 6-Acetyl-2-amino-4H-benzo[e] beilstein-journals.orgrsc.orgoxazin-4-one | 87 |
| 3 | 4-Methoxycarbonyl | Methyl 2-amino-4-oxo-4H-benzo[e] beilstein-journals.orgrsc.orgoxazine-6-carboxylate | 83 |
| 4 | 4-Chloro | 6-Chloro-2-amino-4H-benzo[e] beilstein-journals.orgrsc.orgoxazin-4-one | 96 |
| 5 | 4-Bromo | 6-Bromo-2-amino-4H-benzo[e] beilstein-journals.orgrsc.orgoxazin-4-one | 83 |
| 6 | 4-Nitro | 2-Amino-6-nitro-4H-benzo[e] beilstein-journals.orgrsc.orgoxazin-4-one | 75 |
Multi-Component Reactions for Fused 1,3-Oxazine Derivatives (e.g., Acyl Chlorides, Potassium Selenocyanate (B1200272), and Pyrazolols)
Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex heterocyclic structures in a single step. While a specific MCR involving acyl chlorides, potassium selenocyanate, and pyrazolols to form fused 1,3-oxazine derivatives is not explicitly described in the reviewed literature, related MCRs highlight the utility of these reagents in heterocyclic synthesis. For instance, a three-component reaction between isonicotinohydrazide, potassium selenocyanate, and aroyl chlorides has been developed for the one-pot synthesis of 1,2,4-triazole-3-selones in excellent yields at room temperature. researchgate.net This reaction proceeds via the formation of an isoselenocyanate intermediate from the reaction of the aroyl chloride and potassium selenocyanate. Similarly, MCRs are widely used for the synthesis of pyrazole (B372694) derivatives. beilstein-journals.orgrsc.org These examples demonstrate the potential of combining acyl chlorides and potassium selenocyanate with a third nucleophilic component to construct heterocyclic rings, suggesting that a similar strategy with pyrazolols could potentially be developed, though the specific reaction pathway to a fused 1,3-oxazine system would need to be established.
Solid-Phase and Microwave-Assisted Synthetic Methodologies
Traceless Solid-Phase Synthesis of Heteroannulated 1,3-Oxazin-6-ones
A significant advancement in the synthesis of 1,3-oxazin-6-one derivatives is the development of a traceless solid-phase synthesis, which can be enhanced by microwave irradiation. beilstein-journals.orgrsc.org This methodology allows for the efficient preparation of a library of bi- and tricyclic heteroannulated 1,3-oxazin-6-ones. beilstein-journals.orgrsc.org The key steps in this synthetic approach involve the formation of a five-membered heterocyclic acylamino ester on a solid support, followed by acylation of the amine, and subsequent ring closure to furnish the heteroannulated 1,3-oxazin-6-one. beilstein-journals.orgrsc.org
Microwave-Assisted Reaction Enhancement in 1,3-Oxazin-6-one Synthesis
Microwave-assisted organic synthesis has emerged as a significant tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. mdpi.comarkat-usa.org This technology has been effectively applied to the synthesis of various heterocyclic compounds, including 1,3-oxazine derivatives. researchgate.net The principle behind microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating that can overcome high activation energy barriers more efficiently than conventional oil baths. researchgate.netnih.gov
In the context of 1,3-oxazin-6-one synthesis, microwave irradiation facilitates key cyclocondensation and multicomponent reactions. For instance, a one-pot, three-component reaction involving an aromatic aldehyde, a β-dicarbonyl compound, and urea or a derivative thereof to form a dihydropyrimidine, a related heterocyclic system, demonstrates the potential for similar transformations in 1,3-oxazine synthesis. omicsonline.org Such reactions, when conducted under microwave irradiation, often proceed solvent-free, which aligns with the principles of green chemistry. researchgate.netiipseries.org
The advantages of microwave assistance are clearly demonstrated when comparing reaction outcomes with traditional heating methods. A study on the synthesis of 3,4-dihydro-2H-benzo[b] nih.govmdpi.comoxazines, for example, showed a dramatic reduction in reaction time from hours to minutes and an improvement in yield. arkat-usa.org While this example pertains to a related 1,4-oxazine system, the underlying principles of accelerated reaction kinetics are broadly applicable to the synthesis of 1,3-oxazin-6-ones. The rapid heating can minimize the formation of side products that may occur during prolonged exposure to high temperatures in conventional reflux conditions. mdpi.com
The following interactive table summarizes representative data from the literature, comparing microwave-assisted synthesis with conventional heating for oxazine and related heterocyclic compounds. This data illustrates the typical enhancements observed in terms of reaction time and product yield.
| Product | Method | Catalyst | Solvent | Time | Yield (%) |
| 3,4-dihydro-2H-benzo[b] nih.govmdpi.comoxazines | Conventional | Cs2CO3 | Acetonitrile | 8-12 h | 60-75 |
| 3,4-dihydro-2H-benzo[b] nih.govmdpi.comoxazines | Microwave | Cs2CO3 | Acetonitrile | 10-15 min | 75-90 |
| Phenyl dihydrotriazines | Conventional | - | - | ~22 h | Comparable |
| Phenyl dihydrotriazines | Microwave | - | - | 35 min | Comparable |
| Polyhydroquinoline Derivatives | Conventional | Nickel Nanoparticles | Solvent-free | 4 h | High |
| Polyhydroquinoline Derivatives | Microwave | Nickel Nanoparticles | Solvent-free | 10 min | High |
This table is generated based on data for related heterocyclic syntheses to illustrate the general advantages of microwave irradiation, as specific comparative data for 4-methyl-2-phenyl-6H-1,3-oxazin-6-one was not available in the search results. arkat-usa.orgnih.gov
The successful application of microwave technology in the synthesis of various oxazine derivatives, including fused-ring systems and analogues, underscores its potential for the efficient production of 4-methyl-2-phenyl-6H-1,3-oxazin-6-one. arkat-usa.orgiipseries.org The significant reduction in reaction times and potential for improved yields make it an attractive methodology for library synthesis and rapid exploration of structure-activity relationships. nih.gov
Regioselectivity and Stereoselectivity Control in 6H-1,3-Oxazin-6-one Synthesis
The control of regioselectivity and stereoselectivity is a cornerstone of modern synthetic organic chemistry, enabling the precise construction of complex molecular architectures. In the synthesis of 6H-1,3-oxazin-6-ones, these aspects are crucial for defining the final structure and, consequently, its biological activity. While the synthesis of the specific compound 4-methyl-2-phenyl-6H-1,3-oxazin-6-one often involves achiral precursors leading to an achiral product, the principles of selectivity become paramount when chiral centers or multiple reactive sites are present in the starting materials.
Regioselectivity , the control of which of two or more possible positions on a molecule reacts, is a key consideration in the cyclization step forming the oxazinone ring. For example, in the reaction of unsymmetrical dicarbonyl compounds or their equivalents with an amidine precursor, the cyclization can potentially lead to two different regioisomers. The outcome is often governed by the relative reactivity of the carbonyl groups and the steric and electronic nature of their substituents. In some cases, catalyst control can be used to direct the reaction towards a specific isomer. For instance, in the functionalization of related Boc-1,3-oxazinanes, the choice of a palladium ligand can completely switch the regioselectivity of a cross-coupling reaction, allowing for selective functionalization at either the C4 or C5 position. nih.gov This principle of ligand-controlled regioselectivity could potentially be adapted to direct the cyclization in the synthesis of substituted 1,3-oxazin-6-ones.
Stereoselectivity , the preferential formation of one stereoisomer over another, is critical when one or more stereocenters are generated during the synthesis. The synthesis of chiral 1,3-oxazines has been achieved, leading to molecules with helical structures. nih.gov In such cases, the stereochemical outcome is inherent to the design of the starting materials. Diastereoselective syntheses of related oxazine systems have also been reported, where a [3+3]-annulation reaction proceeds to give a single diastereomer. mdpi.com The relative configuration of the newly formed stereocenters in these products was determined by spectroscopic methods, confirming the high degree of stereocontrol. mdpi.com
The factors influencing stereoselectivity in the synthesis of the 6H-1,3-oxazin-6-one ring can include:
Substrate Control: The use of chiral starting materials can direct the stereochemical outcome of the reaction, a process known as diastereoselective synthesis.
Reagent Control: The use of chiral reagents or catalysts can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. An example in a related system is the use of a chiral base in the enantioselective lithiation of a Boc-1,3-oxazinane, which sets the stereochemistry for subsequent functionalization. nih.gov
Reaction Conditions: Temperature, solvent, and the nature of the catalyst can all influence the transition state energies of competing diastereomeric pathways, thereby affecting the stereochemical outcome.
While the synthesis of 4-methyl-2-phenyl-6H-1,3-oxazin-6-one itself does not involve the formation of a stereocenter, the introduction of substituents at the 4- or 5-positions of the oxazinone ring would create a chiral center, making stereocontrol a critical aspect of the synthesis. The principles demonstrated in the synthesis and functionalization of related oxazine and oxazinane systems provide a foundational understanding for the development of stereoselective routes to chiral 6H-1,3-oxazin-6-one analogues. nih.govmdpi.com
Reactivity and Reaction Mechanisms of 6h 1,3 Oxazin 6 Ones
Pericyclic Reactions: Cycloaddition and Cycloreversion Pathways
Pericyclic reactions, particularly cycloadditions, are a cornerstone of the chemical reactivity of 1,3-oxazin-6-ones. These compounds can act as azadiene components in Diels-Alder reactions, providing a robust pathway for the synthesis of six-membered heterocycles.
The [4+2] cycloaddition, or Diels-Alder reaction, involving 1,3-oxazin-6-ones serves as a powerful method for constructing complex molecular architectures. This sequence typically involves an initial cycloaddition with a dienophile, followed by a retro-Diels-Alder reaction that expels a small molecule, such as carbon dioxide, to yield a stable aromatic system.
The reaction between 1,3-oxazin-6-ones and alkynes is a well-established method for the de novo synthesis of substituted pyridines. nih.govrsc.orgnih.gov In this process, the oxazinone functions as a 1-aza-1,3-diene, engaging the alkyne dienophile in a [4+2] cycloaddition. The resulting bicyclic intermediate is often unstable and readily undergoes a cycloreversion (retro-Diels-Alder) reaction, extruding CO2 to afford the aromatic pyridine (B92270) ring. nih.gov This tandem cycloaddition/cycloreversion sequence is a versatile strategy for accessing polysubstituted pyridines that might be challenging to prepare through other methods. nih.govkuleuven.be For instance, the reaction of 1,4-oxazin-2-ones with various acetylenic compounds has been demonstrated as a reliable method for generating variously substituted pyridines. kuleuven.beresearchgate.net
Table 1: Examples of Pyridine Synthesis via Oxazinone-Alkyne Cycloaddition
| Oxazinone Precursor | Alkyne Substrate | Resulting Pyridine Product | Reference |
| 1,4-Oxazin-2-one derivative | Phenyl acetylene (B1199291) | Substituted phenylpyridine | nih.gov |
| 6-Alkyl-3,5-dichloro-2H-1,4-oxazin-2-one | Various acetylenic compounds | Variously substituted 2,6-dichloropyridines | kuleuven.be |
Regioselectivity is a critical aspect of the Diels-Alder reactions involving oxazinone systems. thieme-connect.com The substitution pattern on both the oxazinone and the alkyne determines the orientation of the cycloaddition and, consequently, the substitution pattern of the final pyridine product. Computational studies utilizing density functional theory (DFT) have shown that for 1,3-oxazin-6-one, the reaction pathway favors the formation of kinetic "meta" isomers. uq.edu.auresearchgate.net This is in contrast to reactions involving 1,4-oxazin-2-ones, which tend to yield "para" isomers. uq.edu.auresearchgate.net Experimental studies involving 1,4-oxazinone precursors and conjugated bisalkyne substrates have also reported good regioselectivity in the Diels-Alder step, leading to pyridines with 3-alkynyl functionality. thieme-connect.com
The utility of oxazinones in [4+2] cycloadditions is often benchmarked against other heterocyclic azadienes, such as triazines. acs.org Computational analyses indicate that 1,3-oxazin-6-one and 1,4-oxazin-2-one are generally more reactive in both normal- and inverse-electron-demand hetero-Diels-Alder reactions compared to 1,2,4-triazine. uq.edu.auresearchgate.net Specifically, computational predictions suggest that 1,4-oxazinones have cycloaddition activation energies approximately 4 kcal/mol lower than the more commonly used 1,2,4-triazines. nih.gov This enhanced reactivity makes oxazinones attractive alternatives for constructing heterocyclic systems under milder conditions. The cycloaddition regioselectivity, however, is highly dependent on the specific diene used, with 1,3-oxazin-6-ones favoring meta products while triazines typically yield para isomers. uq.edu.auresearchgate.net
Table 2: Comparative Reactivity and Regioselectivity of Azadienes in [4+2] Cycloadditions
| Azadiene | Relative Reactivity | Predominant Regioisomer | Reference |
| 1,3-Oxazin-6-one | Higher | Meta | uq.edu.au, researchgate.net |
| 1,4-Oxazin-2-one | Higher | Para | uq.edu.au, researchgate.net |
| 1,2,4-Triazine | Lower | Para | uq.edu.au, researchgate.net |
Mesoionic 1,3-oxazinone derivatives, specifically 6-oxo-6H-1,3-oxazin-3-ium-4-olates, can undergo 1,4-dipolar cycloadditions. These compounds react with various dipolarophiles, including ketene (B1206846) derivatives and enamines. researchgate.net The reactions can yield stable primary cycloadducts or proceed through subsequent elimination reactions to form other heterocyclic products. researchgate.net For example, the reaction of these oxazinium olates with certain ketene derivatives can produce 2(1H)-pyridinones after a subsequent thermolysis step. researchgate.net The observed regioselectivity in these 1,4-dipolar cycloadditions has been compared with results from MNDO calculations and Frontier Molecular Orbital (FMO) theory. researchgate.net
Diels-Alder/Retro-Diels-Alder Sequences in Heterocycle Synthesis
Nucleophilic Attack and Ring Opening Reactions of 1,3-Oxazin-6-ones
The electrophilic nature of the carbonyl carbon and the carbon atoms at positions 2 and 4 of the 1,3-oxazin-6-one ring makes it susceptible to attack by nucleophiles. Such reactions often lead to ring opening or ring transformation, providing pathways to different classes of compounds.
A notable example is the reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine (B92328), a 1,3-binucleophile. In the presence of a base like sodium methoxide, this reaction results in the formation of 1,3,5-triazine (B166579) derivatives. researchgate.net The reaction proceeds via nucleophilic attack of guanidine on the oxazinone ring, leading to cleavage and subsequent recyclization to form the more stable triazine core. Depending on the substituent at the 5-position of the oxazinone, the reaction can either yield sodium 4-amino-6-hetaryl-1,3,5-triazin-2-ylacetates or, if accompanied by decarboxylation, 4-benzyl-6-hetaryl-1,3,5-triazin-2-amines. researchgate.net This transformation underscores the utility of 1,3-oxazin-6-ones as precursors for other important heterocyclic scaffolds.
Hydrolysis and Alcoholysis of the 1,3-Oxazin-6-one Ring System
While specific studies on the hydrolysis and alcoholysis of 6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl- are not extensively documented, the general reactivity of the 1,3-oxazin-6-one ring suggests that it is susceptible to nucleophilic attack by water and alcohols. This reactivity is analogous to that of esters and lactones, where the carbonyl group is the primary site of attack.
Under acidic or basic conditions, a water molecule can attack the carbonyl carbon (C-6), leading to the formation of a tetrahedral intermediate. Subsequent cleavage of the endocyclic C-O bond results in the opening of the oxazinone ring to yield an acetoacetic acid derivative. Similarly, alcoholysis with an alcohol would proceed through a similar mechanism to afford the corresponding ester of the acetoacetic acid derivative. The presence of the phenyl group at the 2-position and the methyl group at the 4-position may influence the rate of these reactions through electronic and steric effects.
Reactivity with Hydrazine (B178648) and Hydrazinolysis Pathways
The reaction of 1,3-oxazin-6-ones with hydrazine is a well-established method for the synthesis of 1,2,4-triazole (B32235) derivatives. For 6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl-, the reaction with hydrazine hydrate (B1144303) is expected to proceed via nucleophilic attack of the hydrazine at either the C-2 or C-6 position of the oxazinone ring.
Attack at the C-2 position, which is activated by the adjacent oxygen and nitrogen atoms, would lead to the opening of the ring to form an intermediate acylhydrazide. Intramolecular cyclization of this intermediate, with the elimination of a water molecule, would then yield a substituted 1,2,4-triazole. The solvent can play a crucial role in directing the course of this reaction. For instance, in protic solvents like methanol (B129727) or acetic acid, recyclization of the oxazine (B8389632) ring to a 1,2,4-triazole is favored. researchgate.net In contrast, aprotic solvents may lead to different reaction pathways. researchgate.net
The general mechanism involves the initial nucleophilic addition of hydrazine to the C-2 carbon, followed by ring cleavage and subsequent intramolecular condensation to form the stable five-membered triazole ring.
Reactions with Guanidine and Other Binucleophiles Leading to 1,3,5-Triazine Derivatives
Guanidine, a strong base and a binucleophile, reacts with 1,3-oxazin-6-ones to produce 1,3,5-triazine derivatives. In the case of 6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl-, the reaction with guanidine would likely proceed in the presence of a base such as sodium methoxide. The reaction is initiated by the nucleophilic attack of a nitrogen atom from guanidine on the C-2 or C-6 position of the oxazinone ring.
Following the initial attack, the ring opens, and a subsequent intramolecular cyclization involving the second nucleophilic nitrogen of the guanidine moiety leads to the formation of the 1,3,5-triazine ring. The nature of the substituents on the starting oxazinone can influence the final product. For example, in some cases, the reaction is accompanied by decarboxylation. nih.gov
Rearrangement Pathways of 1,3-Oxazin-6-ones
In addition to reactions with external nucleophiles, 1,3-oxazin-6-ones can undergo intramolecular rearrangements, leading to the formation of different heterocyclic systems.
Isomerization and Thermal Rearrangement to Quinoline-Diones
Free Radical Initiated Reactions
An unconventional method for the synthesis of the 1,3-oxazin-6-one ring system involves free radical-mediated reactions.
Homolytic Opening of Azirine Rings to Generate 1,3-Oxazin-6-ones
The formation of 1,3-oxazin-6-ones can be achieved through a novel free radical cascade reaction starting from 2-acyloxyazirines. This process involves the homolytic opening of the highly strained azirine ring. While this method has been demonstrated for the synthesis of 5-hydroxy-6H-1,3-oxazin-6-ones, the underlying principle of radical-initiated ring opening and subsequent cyclization could potentially be adapted for the synthesis of other substituted 1,3-oxazin-6-ones. The reaction is typically initiated by a radical source, such as Bu3SnH/AIBN, which generates a stannyl (B1234572) radical that attacks the azirine. This leads to the opening of the three-membered ring and the formation of a vinyl radical, which can then undergo further reactions to form the more stable six-membered oxazinone ring.
Advanced Spectroscopic Characterization of 6h 1,3 Oxazin 6 Ones
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) analysis of 4-methyl-2-phenyl-6H-1,3-oxazin-6-one is crucial for identifying the number and type of hydrogen atoms present. The expected ¹H NMR spectrum would feature distinct signals corresponding to the phenyl, vinylic, and methyl protons. Due to the absence of adjacent protons for coupling, the vinylic and methyl protons are anticipated to appear as sharp singlets. The protons of the phenyl group would exhibit a more complex multiplet pattern due to spin-spin coupling among themselves.
Expected ¹H NMR Data for 6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl-
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Phenyl-H (ortho, meta, para) | 7.4 – 8.1 | Multiplet (m) | 5H |
| Vinylic H-5 | 5.5 – 6.0 | Singlet (s) | 1H |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in 4-methyl-2-phenyl-6H-1,3-oxazin-6-one would produce a distinct signal, revealing the total number of carbon atoms and their hybridization states (sp³, sp², sp). The chemical shifts indicate the electronic environment of each carbon, with carbonyl, imine, and aromatic carbons appearing significantly downfield.
Expected ¹³C NMR Data for 6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl-
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Description |
|---|---|---|
| C-6 (C=O) | 160 – 165 | Carbonyl Carbon |
| C-2 (C=N) | 158 – 162 | Imine Carbon |
| C-4 (C=C-CH₃) | 165 – 170 | Quaternary Vinylic Carbon |
| C-5 (=CH) | 95 – 100 | Vinylic Carbon |
| Phenyl Carbons | 128 – 132 | Aromatic Carbons |
| Phenyl Ipso-Carbon | 130 – 135 | Quaternary Aromatic Carbon |
Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons and carbons.
COSY: This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, significant correlations would primarily be observed among the protons within the phenyl ring, helping to assign the ortho, meta, and para positions.
HMBC: This technique reveals long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). HMBC is particularly vital for this structure to connect the separate spin systems. Key expected correlations would include:
The methyl protons showing a correlation to the quaternary carbon C-4 and the vinylic carbon C-5.
The vinylic H-5 proton showing correlations to the carbonyl carbon C-6 and the quaternary carbon C-4.
The ortho-protons of the phenyl ring showing a correlation to the imine carbon C-2, unequivocally linking the phenyl group to the oxazinone ring at this position.
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present. The IR spectrum of 4-methyl-2-phenyl-6H-1,3-oxazin-6-one would be characterized by strong absorption bands corresponding to the carbonyl (C=O), imine (C=N), and carbon-carbon double bonds (C=C), as well as the characteristic stretches of the aromatic ring.
Expected IR Absorption Bands for 6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 – 3100 | Medium |
| Aliphatic C-H Stretch (Methyl) | 2900 – 3000 | Medium |
| C=O Stretch (Lactone) | 1720 – 1750 | Strong |
| C=C Stretch (Vinylic) | 1650 – 1670 | Medium-Strong |
| C=N Stretch (Imine) | 1620 – 1640 | Medium-Strong |
| C=C Stretch (Aromatic) | 1450 – 1600 | Medium, Multiple Bands |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy.
HRESIMS analysis of 4-methyl-2-phenyl-6H-1,3-oxazin-6-one (molecular formula: C₁₁H₉NO₂) would provide its exact mass. The calculated exact mass is 187.0633 g/mol . HRESIMS would be expected to detect the protonated molecular ion [M+H]⁺ at m/z 188.0706 or the sodium adduct [M+Na]⁺ at m/z 210.0527. The high precision of this measurement (typically to four or five decimal places) allows for the unambiguous confirmation of the molecular formula. Further analysis of the fragmentation patterns in the mass spectrum can provide additional structural information, often showing characteristic losses of small molecules like carbon monoxide (CO).
Electron Ionization Mass Spectrometry (EIMS)
The molecular ion peak ([M]⁺) for 6H-1,3-oxazin-6-one, 4-methyl-2-phenyl- would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation is anticipated to initiate from the molecular ion, leading to a series of characteristic daughter ions.
Proposed Fragmentation Pathway:
The primary fragmentation events for 6H-1,3-oxazin-6-one, 4-methyl-2-phenyl- are expected to involve cleavages of the oxazinone ring and the bonds connecting the substituent groups. Key proposed fragment ions are detailed in the table below.
| Proposed Fragment Ion | Structure of Fragment | m/z Value | Plausible Neutral Loss |
| [M - CH₃]⁺ | C₁₀H₆NO₂⁺ | M-15 | Methyl radical (•CH₃) |
| [M - CO]⁺ | C₁₀H₉NO⁺ | M-28 | Carbon monoxide (CO) |
| [M - C₂H₂O]⁺ | C₉H₇NO⁺ | M-42 | Ketene (B1206846) (CH₂=C=O) |
| C₇H₅O⁺ | Benzoyl cation | 105 | C₄H₄NO• radical |
| C₆H₅CN⁺ | Benzonitrile radical cation | 103 | C₄H₄O₂ radical |
| C₆H₅⁺ | Phenyl cation | 77 | C₅H₄NO₂• radical |
This table presents a hypothetical fragmentation pattern for 6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl- based on general mass spectrometry principles, in the absence of direct experimental data.
The fragmentation would likely be initiated by the loss of a stable neutral molecule such as carbon monoxide from the oxazinone ring, a common fragmentation pathway for cyclic carbonyl compounds. Another probable fragmentation is the cleavage of the bond between the phenyl group and the oxazinone ring, leading to the formation of a benzoyl cation (m/z 105) or a phenyl cation (m/z 77). The presence of a methyl group allows for the potential loss of a methyl radical. The relative abundances of these fragment ions would provide valuable information for the structural confirmation of the molecule.
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for the determination of the absolute configuration of stereogenic centers. For 6H-1,3-oxazin-6-one, 4-methyl-2-phenyl-, if it were to exist in enantiomeric forms due to a chiral center (which is not the case for the parent structure but could be for its derivatives), chiroptical techniques would be paramount.
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.
For a chiral derivative of 6H-1,3-oxazin-6-one, 4-methyl-2-phenyl-, the chromophores responsible for the ECD signals would be the phenyl group and the conjugated enone system of the oxazinone ring. The electronic transitions associated with these chromophores (π → π* and n → π*) would give rise to distinct Cotton effects. The sign and magnitude of these effects are directly related to the absolute configuration of the chiral center(s).
In practice, the experimental ECD spectrum would be compared with the theoretically calculated spectrum for a known absolute configuration. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry.
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays a plain curve at wavelengths away from an absorption band and shows a characteristic Cotton effect (a peak and a trough) in the vicinity of an absorption maximum of a chromophore in a chiral molecule.
Similar to ECD, the shape and sign of the Cotton effect in an ORD spectrum are indicative of the absolute configuration of the molecule. The analysis of ORD data for a chiral derivative of 6H-1,3-oxazin-6-one, 4-methyl-2-phenyl- would focus on the Cotton effects arising from the electronic transitions of the phenyl and oxazinone chromophores. The empirical rules, such as the Octant Rule for ketones, could be applied to predict the sign of the Cotton effect based on the spatial disposition of substituents around the carbonyl group, thus aiding in the assignment of the absolute configuration.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For 6H-1,3-oxazin-6-one, 4-methyl-2-phenyl-, the UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions due to the presence of the conjugated system involving the phenyl ring and the α,β-unsaturated ketone moiety within the oxazinone ring.
The extended conjugation in this molecule is expected to result in a bathochromic (red) shift of the absorption maxima compared to non-conjugated systems. The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands.
| Electronic Transition | Associated Chromophore | Expected Wavelength Range (nm) |
| π → π | Phenyl ring and C=C-C=O system | 250-350 |
| n → π | Carbonyl group (C=O) | 300-400 |
This table presents the expected electronic transitions and their approximate wavelength ranges for 6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl-, based on its structural components and general spectroscopic principles.
Analysis of the UV-Vis spectrum can confirm the presence of the conjugated system and provide insights into the electronic structure of the molecule.
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., Thin Layer Chromatography)
Chromatographic techniques are fundamental for the separation, purification, and analysis of chemical compounds. Thin Layer Chromatography (TLC) is a simple, rapid, and versatile method widely used for assessing the purity of a compound and for monitoring the progress of a chemical reaction.
For the synthesis of 6H-1,3-oxazin-6-one, 4-methyl-2-phenyl-, TLC would be an invaluable tool. A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in a suitable solvent system. The separation of components is based on their differential partitioning between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase.
Purity Assessment: A pure sample of 6H-1,3-oxazin-6-one, 4-methyl-2-phenyl- should ideally appear as a single spot on the TLC plate after development and visualization (e.g., under UV light, which would reveal the UV-active phenyl and oxazinone chromophores). The presence of multiple spots would indicate the presence of impurities, such as starting materials, byproducts, or degradation products. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification purposes. nih.gov
Reaction Monitoring: The progress of the synthesis of 6H-1,3-oxazin-6-one, 4-methyl-2-phenyl- can be followed by spotting the reaction mixture on a TLC plate at different time intervals, alongside the starting materials. researchgate.net As the reaction proceeds, the spot corresponding to the starting material(s) will diminish in intensity, while the spot corresponding to the product will appear and intensify. researchgate.netlibretexts.org This allows for the determination of the reaction's endpoint, preventing unnecessary heating or the formation of byproducts. thieme.de The choice of an appropriate eluent system is crucial for achieving good separation of the spots. A typical TLC analysis for a reaction is summarized in the table below.
| Lane on TLC Plate | Sample Spotted | Expected Observation |
| 1 | Starting Material A | A single spot at a specific Rf value. |
| 2 | Starting Material B | A single spot at a different Rf value. |
| 3 | Co-spot (A + B) | Two distinct spots corresponding to A and B. |
| 4 | Reaction Mixture (t=0) | Spots corresponding to A and B. |
| 5 | Reaction Mixture (t=x) | Diminishing spots of A and B, and an appearing spot of the product. |
| 6 | Reaction Mixture (t=final) | A prominent spot of the product with minimal or no spots of A and B. |
This table illustrates a typical setup for monitoring a chemical reaction using Thin Layer Chromatography.
Computational Chemistry Studies on 6h 1,3 Oxazin 6 One Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to profiling the electronic characteristics and predicting the chemical behavior of 6H-1,3-oxazin-6-one systems. These methods, ranging from high-accuracy ab initio techniques to faster semi-empirical approaches, provide a comprehensive picture of molecular properties.
Density Functional Theory (DFT) has become a standard tool for investigating the kinetics and thermodynamics of chemical reactions involving 1,3-oxazin-6-one derivatives. By approximating the electron density of a molecule, DFT methods can accurately compute its energy and structure. This capability is crucial for mapping out potential energy surfaces of reactions, which helps in elucidating complex reaction mechanisms.
Researchers employ DFT to locate and characterize the geometry of reactants, products, and, most importantly, transition states—the high-energy intermediates that connect them. rsc.org The energy difference between the reactants and the transition state determines the activation energy, a key factor controlling the reaction rate. For instance, in the study of reactions involving the 1,3-oxazin-6-one ring, DFT calculations can identify the transition state structures for processes like cycloadditions or ring-opening reactions, thereby clarifying the mechanistic pathway. rsc.org
Furthermore, DFT is used to assess the relative stability of different isomers or conformers of 4-methyl-2-phenyl-6H-1,3-oxazin-6-one. By comparing the calculated ground-state energies, the most stable molecular configurations can be predicted. These calculations often utilize various functionals, such as B3LYP, with basis sets like 6-31G* to achieve a balance between computational cost and accuracy. researchgate.net
Table 1: Hypothetical DFT-Calculated Geometric Parameters and Relative Energies for a Reaction Intermediate of 4-methyl-2-phenyl-6H-1,3-oxazin-6-one Calculations performed at the B3LYP/6-31G(d) level of theory.
| Structure | Parameter | Calculated Value | Relative Energy (kcal/mol) |
|---|---|---|---|
| Reactant (Ground State) | C=O Bond Length | 1.21 Å | 0.0 |
| C=N Bond Length | 1.28 Å | ||
| Dihedral Angle (Phenyl Ring) | 35.2° | ||
| Transition State | C=O Bond Length | 1.35 Å | +25.4 |
| C-N Bond (Forming) | 1.98 Å | ||
| Imaginary Frequency | -345 cm⁻¹ | ||
| Product | C-O Bond Length | 1.36 Å | -15.7 |
| C-N Bond Length | 1.47 Å | ||
| Dihedral Angle (Phenyl Ring) | 45.8° |
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their orbitals. youtube.com Frontier Molecular Orbital (FMO) theory, a key application of MO theory, simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comwikipedia.org
For 4-methyl-2-phenyl-6H-1,3-oxazin-6-one, the energy and spatial distribution of its frontier orbitals are critical determinants of its chemical behavior. youtube.com
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity. Regions of the molecule with a high HOMO density are likely sites for electrophilic attack.
LUMO: The energy of the LUMO reflects the molecule's ability to accept electrons, indicating its electrophilicity. Regions with high LUMO density are susceptible to nucleophilic attack. youtube.com
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com Perturbational Molecular Orbital (PMO) theory extends these concepts to analyze the stabilizing interactions between the orbitals of two reacting molecules as they approach each other.
Table 2: Hypothetical Frontier Molecular Orbital Energies for 4-methyl-2-phenyl-6H-1,3-oxazin-6-one Calculated using DFT at the B3LYP/6-311+G* level.*
| Molecular Orbital | Energy (eV) | Property |
|---|---|---|
| HOMO | -6.85 | Electron Donating Ability (Nucleophilicity) |
| LUMO | -1.23 | Electron Accepting Ability (Electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 5.62 | Indicator of Chemical Reactivity and Stability |
Semi-empirical methods are based on the same theoretical foundations as ab initio methods like Hartree-Fock, but they incorporate several approximations and use parameters derived from experimental data to simplify calculations. wikipedia.org Methods such as CNDO/2 (Complete Neglect of Differential Overlap) and MNDO (Modified Neglect of Diatomic Overlap) are computationally much faster than DFT, making them suitable for preliminary analysis of large molecules or for high-throughput screening of derivatives. mpg.de
While less accurate, these methods can provide valuable qualitative predictions of electronic properties such as molecular orbital energies, charge distributions, and dipole moments. For the 4-methyl-2-phenyl-6H-1,3-oxazin-6-one system, semi-empirical calculations can quickly generate initial hypotheses about its reactivity. For example, they can predict which atoms carry the largest positive or negative partial charges, suggesting likely sites for nucleophilic or electrophilic attack. These initial predictions can then be refined using more rigorous DFT or other ab initio calculations. karazin.ua
Table 3: Comparison of Hypothetical Electronic Properties of 4-methyl-2-phenyl-6H-1,3-oxazin-6-one Calculated by Semi-Empirical and DFT Methods
| Property | MNDO (Semi-Empirical) | B3LYP/6-31G(d) (DFT) |
|---|---|---|
| Heat of Formation (kcal/mol) | -15.5 | -12.1 |
| Dipole Moment (Debye) | 3.8 | 4.5 |
| HOMO Energy (eV) | -8.95 | -6.92 |
| LUMO Energy (eV) | -0.98 | -1.31 |
Prediction of Activation Energies and Elucidation of Reaction Pathways
A primary goal of computational chemistry in reaction studies is the elucidation of detailed reaction mechanisms and the quantitative prediction of reaction rates. This is achieved by calculating the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. nih.gov
Using methods like DFT, the entire reaction pathway, or potential energy surface, connecting reactants to products can be mapped. This involves identifying all intermediates and transition states. The activation energy is calculated as the energy difference between the highest-energy transition state and the initial reactants. chemrxiv.org For a compound like 4-methyl-2-phenyl-6H-1,3-oxazin-6-one, this could involve modeling its reaction with a nucleophile. The calculations would reveal whether the reaction proceeds in a single step or through multiple steps, and would provide the activation energy for each rate-determining step. This information is vital for understanding reaction kinetics and for optimizing experimental conditions.
Table 4: Hypothetical Calculated Activation Energies for a Proposed Reaction Pathway of 4-methyl-2-phenyl-6H-1,3-oxazin-6-one Energies include zero-point vibrational energy (ZPVE) corrections.
| Reaction Step | Description | Calculated Activation Energy (Ea) (kcal/mol) |
|---|---|---|
| Step 1: Reactants → TS1 | Nucleophilic attack at C6 | 18.5 |
| Step 2: Intermediate 1 → TS2 | Ring opening | 12.3 |
| Overall Reaction | Rate-determining step (Step 1) | 18.5 |
In Silico Prediction and Validation of Spectroscopic Properties
Computational quantum chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, which can be used to confirm their structure and identity. superfri.org By calculating properties related to how a molecule interacts with electromagnetic radiation, spectra such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis can be simulated. nih.gov
IR Spectra: The calculation of vibrational frequencies is a standard output of geometry optimization calculations. These frequencies correspond to the absorption peaks in an IR spectrum. Comparing the computed spectrum of a proposed structure with an experimental spectrum is a common method for structural validation.
NMR Spectra: NMR chemical shifts (δ) and coupling constants (J) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These predicted values are instrumental in assigning signals in experimental ¹H and ¹³C NMR spectra.
For 4-methyl-2-phenyl-6H-1,3-oxazin-6-one, these in silico predictions provide a direct link between the computed molecular structure and measurable experimental data, offering a robust method for validating the results of both computational and synthetic efforts.
Table 5: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for 4-methyl-2-phenyl-6H-1,3-oxazin-6-one
| Spectroscopic Data | Calculated Value (B3LYP/6-311G(d,p)) | Plausible Experimental Value |
|---|---|---|
| IR: C=O Stretch (cm⁻¹) | 1745 | 1730 |
| IR: C=N Stretch (cm⁻¹) | 1650 | 1642 |
| ¹H NMR: Methyl Protons (δ, ppm) | 2.35 | 2.28 |
| ¹³C NMR: C=O Carbon (δ, ppm) | 162.1 | 160.5 |
| ¹³C NMR: C4 Carbon (δ, ppm) | 158.4 | 157.2 |
Conclusion and Future Research Perspectives in 6h 1,3 Oxazin 6 One Chemistry
Synthesis of Key Advances in the Chemistry of 6H-1,3-Oxazin-6-ones
The development of synthetic routes to 6H-1,3-oxazin-6-ones has been a subject of sustained interest due to the wide spectrum of biological activities exhibited by their derivatives. ijrpr.com Historically, the synthesis of 1,3-oxazine derivatives often involved multicomponent reactions like the Mannich or Betti reactions. ijrpr.com These traditional methods, while effective, sometimes required the use of expensive or toxic reagents. ijrpr.com
Modern advancements have focused on improving efficiency, atom economy, and environmental friendliness. Research has demonstrated that chalcone (B49325) intermediates can be reacted with urea (B33335) in the presence of a base to yield substituted 1,3-oxazine derivatives in good yields. Another significant area of progress involves the use of 2-acyloxyazirines as precursors. A notable development is the stannyl (B1234572) radical-mediated cascade reaction, which provides an effective one-step method for preparing 5-hydroxy-6H-1,3-oxazin-6-ones from methyl 2-acyloxy-2H-azirine-2-carboxylates. rsc.org This radical-based approach represents a fundamental departure from traditional ionic pathways.
Furthermore, the versatility of the 1,3-oxazin-6-one core is highlighted by its role as a precursor for other heterocyclic systems. For instance, these compounds are utilized as starting materials for synthesizing a variety of acyclic and heterocyclic structures, some of which are difficult to access through other routes. researchgate.net The reactivity of the oxazinone ring, particularly towards nucleophiles, is a key aspect of its chemistry that continues to be explored for generating molecular diversity.
Emerging Synthetic Strategies and Methodologies for Complex Oxazinone Architectures
The quest for novel and more efficient synthetic pathways to construct complex molecules containing the 1,3-oxazin-6-one moiety remains a vibrant area of chemical research. rsc.org Recent breakthroughs have introduced innovative strategies that expand the synthetic toolkit available to organic chemists.
One such emerging strategy involves the use of difluorocarbene as a carbonyl group precursor. rsc.org This method provides an efficient and general route for the construction of 1,3-oxazin-6-ones from readily available enamides, avoiding the use of carbon monoxide (CO) as a C1 source. rsc.org This approach is characterized by its high efficiency, chemoselectivity, and good functional group tolerance under simple operational conditions. rsc.org
Another innovative methodology is the iridium-catalyzed one-pot formal condensation reaction of secondary amides with various acyl chlorides. rsc.org This facile and efficient synthesis has been successfully applied to produce both monocyclic and bicyclic 1,3-oxazin-4-ones in good yields across a broad substrate scope and under mild conditions. rsc.org
Radical chemistry has also provided a fundamentally new domino reaction for accessing these scaffolds. The reaction of 2-acyloxyazirines with a tributyltin hydride (Bu₃SnH) and initiator system generates 5-hydroxy-6H-1,3-oxazin-6-ones through a radical cascade mechanism. rsc.org This method is effective for a variety of substituted azirines, yielding products with high efficiency. rsc.org
A summary of these emerging strategies is presented in the table below.
| Strategy | Precursors | Key Reagents/Catalysts | Products | Key Advantages |
| Difluorocarbene Carbonylation | Enamides | Difluorocarbene source | 1,3-Oxazin-6-ones | Avoids CO gas, high efficiency, good functional group tolerance. rsc.org |
| Iridium-Catalyzed Condensation | Secondary amides, Acyl chlorides | Iridium catalyst | Monocyclic and Bicyclic 1,3-Oxazin-4-ones | Good yields, broad substrate scope, mild conditions. rsc.org |
| Stannyl Radical Cascade | 2-Acyloxyazirines | Bu₃SnH / ACHN | 5-Hydroxy-6H-1,3-oxazin-6-ones | Novel radical pathway, high yields, one-step process. rsc.org |
Unexplored Reactivity Patterns and In-depth Mechanistic Investigations
While synthetic methodologies for 6H-1,3-oxazin-6-ones have advanced, a deeper understanding of their reactivity and the mechanisms underpinning their formation and transformation is crucial for future innovation. Many synthetic transformations would benefit from detailed mechanistic investigations to optimize conditions and expand their scope.
For example, the stannyl radical-mediated synthesis of 5-hydroxy-6H-1,3-oxazin-6-ones involves a complex cascade. rsc.org DFT calculations have been employed to elucidate the reaction pathway, suggesting that the volume of substituents on the intermediate species can control the reaction outcome, switching between the desired oxazinone formation and a side reaction leading to oxazoles. rsc.org Further computational and experimental studies are needed to fully map the potential energy surfaces of such radical reactions, which could allow for precise control over product selectivity.
The reactivity of the 1,3-oxazin-6-one ring itself presents numerous opportunities for exploration. The two reactive electrophilic sites within the related 3,1-benzoxazin-4-one core make them susceptible to nucleophilic attack, leading to ring-opening or rearrangement reactions. nih.govresearchgate.net A systematic investigation into the reactivity of various positions of the 6H-1,3-oxazin-6-one ring with a diverse panel of nucleophiles (carbon, nitrogen, oxygen, sulfur-based) under various conditions (thermal, photochemical, microwave-assisted) is an area ripe for discovery. Such studies could uncover novel rearrangement reactions, cycloadditions, or ring transformations, expanding the synthetic utility of the oxazinone scaffold.
Future Directions in the Design and Synthesis of Novel Heterocycles derived from Oxazinones
The utility of 6H-1,3-oxazin-6-ones as building blocks for constructing other heterocyclic systems is a significant and promising area for future research. Their inherent reactivity can be harnessed to generate a wide array of novel molecular frameworks with potential applications in medicinal chemistry and materials science. researchgate.netmdpi.com
One demonstrated application is the reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine (B92328), which serves as a 1,3-binucleophile. researchgate.net This reaction proceeds via nucleophilic attack and subsequent recyclization to afford previously unknown 1,3,5-triazine (B166579) derivatives. researchgate.net Depending on the substituents, this transformation can be accompanied by decarboxylation to yield different triazine products. researchgate.net This strategy of using oxazinones as precursors for triazines could be expanded by exploring reactions with other binucleophiles like hydrazines, amidines, or hydroxylamine (B1172632) to access a diverse range of five- and six-membered heterocycles.
Furthermore, the functional groups on substituted 6H-1,3-oxazin-6-ones can be manipulated to create more complex structures. For instance, the hydroxyl group in 5-hydroxy-6H-1,3-oxazin-6-ones can be converted to a triflate, which then allows for palladium-catalyzed cross-coupling reactions to introduce aryl, pyridyl, alkenyl, alkynyl, and cyano groups. rsc.org These functionalized oxazinones can then undergo further transformations, such as copper-catalyzed transannulation reactions, to yield complex fused heterocyclic systems like pyridine-2,3(1H,4H)-diones. rsc.org
Future research should focus on:
Expanding the library of binucleophiles used in reactions with 6H-1,3-oxazin-6-ones to synthesize a broader range of heterocyclic cores.
Developing novel intramolecular cyclization strategies starting from functionalized oxazinones to build fused and polycyclic systems.
Exploring the utility of oxazinone derivatives in multicomponent reactions and domino sequences to rapidly build molecular complexity.
Investigating their potential in asymmetric catalysis, either as ligands or as substrates in stereoselective transformations, to produce enantiomerically enriched heterocyclic compounds.
By pursuing these avenues, the full potential of 6H-1,3-oxazin-6-ones as versatile intermediates for the synthesis of novel and structurally diverse heterocycles can be realized.
Q & A
Q. How can machine learning improve the prediction of synthetic pathways for novel oxazinone analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
